
Methyl 6-iodopyridazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-iodopyridazine-4-carboxylate: is an organic compound with the molecular formula C6H5IN2O2 and a molecular weight of 264.02 g/mol . This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the ring structure . The presence of an iodine atom at the 6-position and a methyl ester group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodopyridazine-4-carboxylate typically involves the iodination of a pyridazine derivative. One common method includes the reaction of 6-chloropyridazine-4-carboxylic acid with sodium iodide in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atom with an iodine atom . The resulting product is then esterified using methanol and a strong acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-iodopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, alcohols, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 6-iodopyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of methyl 6-iodopyridazine-4-carboxylate and its derivatives involves interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-chloropyridazine-4-carboxylate
- Methyl 6-bromopyridazine-4-carboxylate
- Methyl 6-fluoropyridazine-4-carboxylate
Comparison: Methyl 6-iodopyridazine-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts . The iodine atom is larger and more polarizable, leading to different substitution and reaction patterns . This makes this compound particularly valuable in certain synthetic applications where other halogenated derivatives may not be as effective .
Eigenschaften
Molekularformel |
C6H5IN2O2 |
|---|---|
Molekulargewicht |
264.02 g/mol |
IUPAC-Name |
methyl 6-iodopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 |
InChI-Schlüssel |
UTZREAAZTCWXSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NN=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)

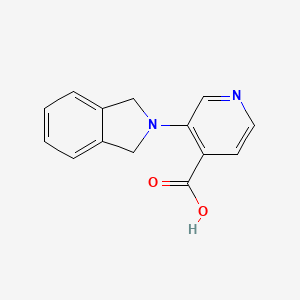

![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)

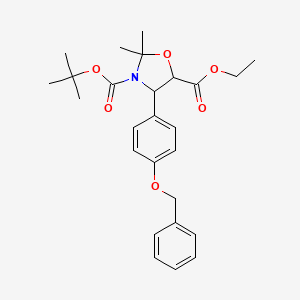
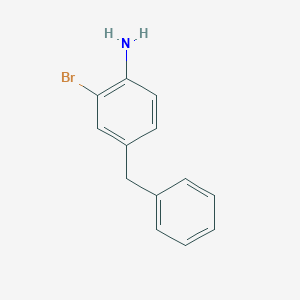
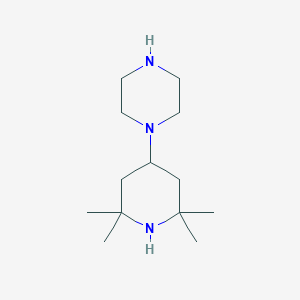
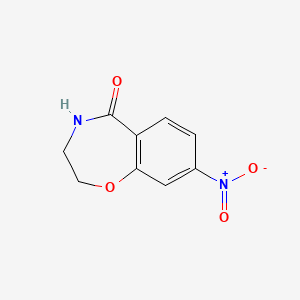

![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)
